Noracronycine
Overview
Description
Noracronycine is an alkaloid originally isolated from Goniothalamus pentaphyllus (a plant species) and exhibits antimalarial properties . Its chemical structure consists of a chromene core, making it a member of the acridone alkaloid family.
Mechanism of Action
Target of Action
Noracronycine, also known as Noracronine, is an acridone alkaloid . Acridone alkaloids are a large panel of biologically active compounds that exhibit a wide spectrum of biological activities . .
Mode of Action
This compound has been found to have antimalarial activity . It is active against P. yoelii when used at a concentration of 10 μg/mL
Biochemical Pathways
Given its antimalarial activity, it can be inferred that it may interfere with the life cycle of the malaria parasite or disrupt essential biochemical pathways within the parasite .
Result of Action
Given its antimalarial activity, it can be inferred that it may result in the death or inhibition of the malaria parasite .
Biochemical Analysis
Biochemical Properties
It is known that acridone alkaloids, including Noracronycine, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Acridone alkaloids, including this compound, have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes:: Although detailed synthetic routes for noracronycine are scarce in the literature, researchers have achieved its total synthesis. One concise approach involves the regioselective nucleophilic addition of anthranilate to chromene-type arynes under mild, transition-metal-free conditions . Further optimization may be necessary for large-scale production.
Chemical Reactions Analysis
Noracronycine likely undergoes various chemical reactions. While specific studies are limited, we can infer potential reactions based on its structure:
Oxidation: Oxidative transformations may occur, leading to the formation of various oxidation states.
Reduction: Reduction reactions could yield reduced derivatives.
Substitution: Nucleophilic substitutions at different positions on the chromene ring are plausible.
Anthranilate: Used in the key step of this compound synthesis.
Mild Conditions: Researchers emphasize mild reaction conditions to avoid unwanted side reactions.
Major Products:: The major products resulting from this compound reactions would depend on the specific reaction type and conditions. Further research is needed to elucidate these products.
Scientific Research Applications
Noracronycine’s applications extend beyond antimalarial activity:
Chemistry: Its unique structure makes it an interesting target for synthetic chemists.
Biology: Investigating its interactions with biological systems could reveal novel pathways.
Medicine: Potential therapeutic applications beyond malaria treatment.
Industry: this compound’s synthetic derivatives may find use in drug development.
Comparison with Similar Compounds
While noracronycine is relatively rare, we can compare it to other acridone alkaloids:
Acronycine: A closely related compound with similar chromene structure and antitumor properties.
Atalaphyllidine: Another acridone alkaloid with distinct biological activities.
Properties
IUPAC Name |
6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-10,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBWBNEFPNSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157139 | |
Record name | Noracronycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-79-0 | |
Record name | Noracronycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noracronycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Noracronycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORACRONYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4TQA37UF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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